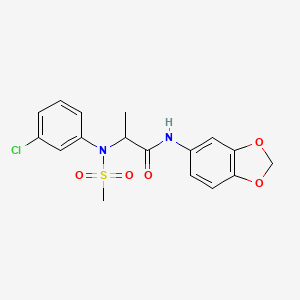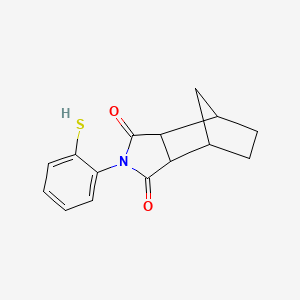![molecular formula C19H24N4O2S B12478389 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with various biological pathways, contributing to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene moiety but lacks the triazole and morpholine rings.
5,6,7,8-Tetrahydro-2-naphthol: Contains the tetrahydronaphthalene moiety with a hydroxyl group instead of the triazole and morpholine rings.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone lies in its combination of the triazole, tetrahydronaphthalene, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C19H24N4O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C19H24N4O2S/c1-22-18(16-7-6-14-4-2-3-5-15(14)12-16)20-21-19(22)26-13-17(24)23-8-10-25-11-9-23/h6-7,12H,2-5,8-11,13H2,1H3 |
Clé InChI |
KMYCPJFHOJUAMX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC4=C(CCCC4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12478307.png)
![4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12478312.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12478320.png)
![3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478324.png)
![1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione](/img/structure/B12478329.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12478332.png)
![2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12478338.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12478354.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)

